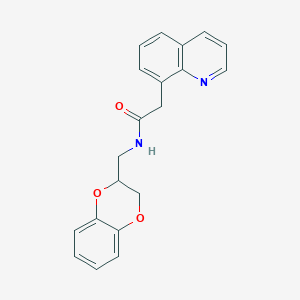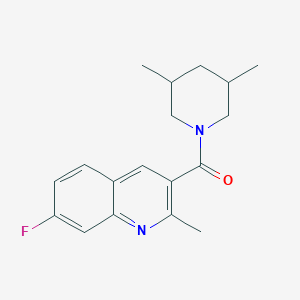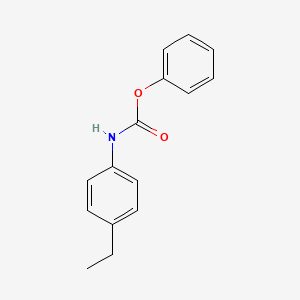![molecular formula C19H17F2N3O2 B7546452 2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, also known as "Compound X," is a promising compound in the field of medicinal chemistry. This compound has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of various enzymes and signaling pathways. Compound X has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, Compound X can induce the expression of genes that promote apoptosis and inhibit cell proliferation. Compound X has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, Compound X can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. In vitro studies have shown that Compound X can induce apoptosis and inhibit cell proliferation in cancer cells. Compound X has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, Compound X has been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its potential in various scientific research applications. Compound X has shown promising results in cancer treatment, inflammation, and neurological disorders. Additionally, the synthesis of Compound X is a straightforward and efficient process. However, one of the limitations of Compound X is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for Compound X. One potential direction is to develop more potent analogs of Compound X that have improved solubility and pharmacokinetic properties. Another direction is to investigate the potential of Compound X in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of Compound X and its potential side effects.
Conclusion:
In conclusion, Compound X is a promising compound in the field of medicinal chemistry. Its potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders, makes it an attractive candidate for further investigation. The synthesis of Compound X is a straightforward and efficient process, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While Compound X has some limitations, such as its limited solubility in water, there are several future directions for its development and investigation.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 4-fluoroaniline with ethyl 2-amino-4-oxo-7-fluoroquinazoline-3-carboxylate to form an intermediate compound. This intermediate compound is then reacted with N-methylacetamide to yield Compound X. The synthesis of Compound X has been reported in various research articles, and it has been found to be a straightforward and efficient process.
Applications De Recherche Scientifique
Compound X has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that Compound X can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Compound X has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, Compound X has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12(13-3-5-14(20)6-4-13)23(2)18(25)10-24-11-22-17-9-15(21)7-8-16(17)19(24)26/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJLSXBWTLJIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)

![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)

![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)